1-[2-[5-(4-Chlorophenyl)tetrazol-2-yl]acetyl]piperidine-2-carboxylic acid
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Overview
Description
1-[2-[5-(4-Chlorophenyl)tetrazol-2-yl]acetyl]piperidine-2-carboxylic acid is a synthetic organic compound featuring a tetrazole ring, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[5-(4-Chlorophenyl)tetrazol-2-yl]acetyl]piperidine-2-carboxylic acid typically involves multiple steps:
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Formation of the Tetrazole Ring:
- Starting with 4-chlorobenzonitrile, the tetrazole ring is formed via a [2+3] cycloaddition reaction with sodium azide in the presence of a suitable catalyst, such as zinc chloride, under reflux conditions.
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Acylation:
- The resulting 5-(4-chlorophenyl)tetrazole is then acylated using acetyl chloride in the presence of a base like pyridine to form 2-[5-(4-chlorophenyl)tetrazol-2-yl]acetyl chloride.
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Coupling with Piperidine:
- The acyl chloride intermediate is reacted with piperidine-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[2-[5-(4-Chlorophenyl)tetrazol-2-yl]acetyl]piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions, though this is less common due to the stability of the tetrazole ring.
Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or other strong bases/nucleophiles.
Major Products:
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
1-[2-[5-(4-Chlorophenyl)tetrazol-2-yl]acetyl]piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[5-(4-Chlorophenyl)tetrazol-2-yl]acetyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- 1-[2-[5-(4-Chlorophenyl)tetrazol-2-yl]acetyl]piperidine-2-carboxamide
- 1-[2-[5-(4-Chlorophenyl)tetrazol-2-yl]acetyl]piperidine-2-methanol
Comparison:
- 1-[2-[5-(4-Chlorophenyl)tetrazol-2-yl]acetyl]piperidine-2-carboxylic acid is unique due to its carboxylic acid functional group, which can participate in hydrogen bonding and ionic interactions, potentially enhancing its biological activity and solubility compared to its amide and alcohol analogs.
This compound’s unique structure and functional groups make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[2-[5-(4-chlorophenyl)tetrazol-2-yl]acetyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O3/c16-11-6-4-10(5-7-11)14-17-19-21(18-14)9-13(22)20-8-2-1-3-12(20)15(23)24/h4-7,12H,1-3,8-9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPOPZVCABTJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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